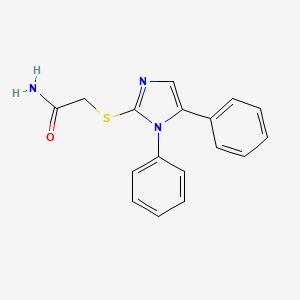

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c18-16(21)12-22-17-19-11-15(13-7-3-1-4-8-13)20(17)14-9-5-2-6-10-14/h1-11H,12H2,(H2,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDABMUZTYMUTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon of the chloroacetamide, leading to the formation of the thioacetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The thioacetamide group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The imidazole ring and the thioacetamide group can be reduced under specific conditions.

Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the imidazole ring or thioacetamide group.

Substitution: Halogenated derivatives of the imidazole ring.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is , with a molar mass of approximately 427.54 g/mol. The compound's structure incorporates multiple heterocyclic rings, which are known to enhance biological activity due to their ability to interact with various biological targets.

Anticancer Properties

Compounds containing imidazole and thiadiazole rings have been reported to exhibit significant anticancer activities. For example, derivatives of this compound have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study evaluating nine novel derivatives, one compound demonstrated an 88% inhibition rate against COX-2 at a concentration of 10 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. The selectivity of these compounds for COX-2 over COX-1 is particularly beneficial as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored against various bacterial strains. Studies have shown efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential use of these compounds in treating infections .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Study on COX Inhibition : A study synthesized multiple derivatives and evaluated their inhibitory effects on COX enzymes. Compound C9 showed the highest selectivity for COX-1 with an inhibition rate of approximately 98% .

- Antimicrobial Evaluation : Another research effort tested various derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .

- Pharmacological Screening : A comprehensive pharmacological screening indicated that certain derivatives exhibited dual action as both anticancer and anti-inflammatory agents, suggesting their potential for combination therapies .

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, while the thioacetamide group can participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s imidazole core distinguishes it from thiadiazole () and triazinoindole () derivatives. Key differences include:

- Imidazole (target) : Facilitates hydrogen bonding and metal coordination, enhancing solubility and target affinity.

- Triazinoindole (): A larger aromatic system improves π-π stacking interactions but may reduce solubility.

Table 1: Core Structure Comparison

Substituent Effects on Physical and Chemical Properties

Substituents significantly influence melting points, yields, and purity:

Table 2: Substituent Impact on Thiadiazole Derivatives ()

| Compound | Substituent | Melting Point (°C) | Yield (%) | Purity |

|---|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 132–134 | 74 | Not reported |

| 5h | Benzylthio | 133–135 | 88 | Not reported |

| 5g | Ethylthio | 168–170 | 78 | Not reported |

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) lower melting points compared to alkylthio groups (e.g., ethylthio in 5g), likely due to reduced crystallinity .

- Benzylthio derivatives (5h, 5m) exhibit higher yields (85–88%), suggesting favorable reaction kinetics .

Table 3: Triazinoindole Derivatives ()

| Compound | Substituent | Purity (%) | Synthesis Method |

|---|---|---|---|

| 23 | Cyanomethylphenyl | >95 | Acid-amine coupling |

| 25 | 8-Bromo, 4-phenoxyphenyl | 95 | Brominated acid + 4-phenoxyaniline |

| 27 | 8-Bromo, 4-bromophenyl | 95 | Brominated acid + 4-bromoaniline |

Biological Activity

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The imidazole ring, combined with a thioacetamide moiety, contributes to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The compound features:

- An imidazole ring with two phenyl groups.

- A thioacetamide functional group.

This unique structure allows it to interact with various biological targets, enhancing its therapeutic potential.

Antiviral Activity

Research indicates that this compound and its derivatives have shown promising activity against Human Immunodeficiency Virus Type 1 (HIV-1). Some derivatives demonstrated potent anti-HIV activity, suggesting that modifications to the structure could enhance efficacy and selectivity against viral targets.

Antibacterial and Antifungal Properties

Imidazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Studies have shown that related compounds can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial potential .

Table 1: Antibacterial Activity of Related Imidazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| 2-(4-substituted phenyl)-imidazole | E. coli | 18 |

| 1H-imidazole derivative | B. subtilis | 20 |

Anticancer Potential

The anticancer properties of this compound have been evaluated against various cancer cell lines. It has shown cytotoxic effects comparable to established anticancer agents. For instance, studies indicate that imidazole derivatives can inhibit cell proliferation in lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 12.50 | Study A |

| NCI-H460 | 8.55 | Study B |

| HepG2 | 14.31 | Study C |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX), an enzyme involved in the inflammatory response. Preliminary studies suggest that it may provide a basis for developing new anti-inflammatory drugs.

Table 3: COX Inhibition Activity

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| This compound | 0.04 ± 0.01 | Celecoxib |

| Related Imidazole Derivative | 0.06 ± 0.02 | Ibuprofen |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the imidazole ring facilitates interactions with biological targets through hydrogen bonding and π-stacking interactions, which are critical for enzyme inhibition and receptor binding .

Case Studies

Several studies have highlighted the potential of imidazole-containing compounds in drug design:

- Study on HIV Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit HIV reverse transcriptase, showing promising results in vitro.

- Anticancer Evaluation : A comprehensive screening of various imidazole derivatives against multiple cancer cell lines demonstrated significant cytotoxicity, warranting further investigation into their mechanisms.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide, and what reaction conditions are critical for yield optimization? The compound is typically synthesized via nucleophilic substitution. For example, reacting 1,5-diphenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate in ethanol under reflux yields the target compound. Key factors include solvent choice (e.g., ethanol for solubility), base strength (K₂CO₃), and temperature control (reflux at ~80°C) to minimize side reactions .

Advanced: How can solvent-free conditions or green chemistry principles improve the synthesis of imidazole-thioacetamide derivatives? Solvent-free methods using Eaton’s reagent (P₂O₅/MeSO₃H) under mild conditions (e.g., 50–60°C) reduce environmental impact and enhance reaction efficiency. This approach avoids solvent purification steps and achieves high yields (90–96%) for structurally similar fused imidazo-thiazoles, suggesting applicability to this compound synthesis .

Structural Characterization

Basic: What spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound? Key techniques include:

- 1H/13C NMR : To verify aromatic protons (δ 7.2–8.1 ppm for diphenyl groups) and the thioacetamide moiety (δ ~4.1 ppm for CH₂S).

- IR Spectroscopy : Confirms C=S (610–630 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches.

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended for refinement? Single-crystal X-ray diffraction with SHELXL (for small-molecule refinement) or WinGX (for data processing) provides precise bond lengths and angles. For example, anisotropic displacement parameters clarify sulfur’s electronic environment, while hydrogen bonding patterns (e.g., N–H···O/S interactions) can be analyzed using ORTEP for visualization .

Biological Activity and Mechanism

Basic: What in vitro assays are suitable for evaluating the calcium-sensitizing effects of this compound? Rat cardiac trabeculae or slow skeletal muscle fiber assays measure calcium sensitivity shifts (ΔpCa50). The compound’s binding to cardiac troponin C (cNTnC) enhances myofilament Ca²⁺ response, detectable via force transducers in skinned fiber preparations .

Advanced: How does molecular docking predict the interaction between this compound and cyclooxygenase (COX) enzymes? AutoDock Vina or Schrödinger Suite can model binding to COX-1/2 active sites. For example, the diphenylimidazole core may occupy the hydrophobic channel, while the thioacetamide group forms hydrogen bonds with Arg120/His90 residues. Experimental validation via COX inhibition assays (e.g., ovine COX-1/2 kits) is recommended .

Computational and Supramolecular Analysis

Advanced: What graph-set analysis approaches are effective for studying hydrogen-bonded networks in crystals of this compound? Etter’s graph-set notation (e.g., D , R₂²(8) motifs) categorizes hydrogen bonds (e.g., N–H···S or C=O···H–N interactions). Mercury CSD software can map these patterns, revealing how packing influences physicochemical properties like solubility .

Data Discrepancies and Challenges

Advanced: How can researchers address contradictions in biological activity data between in vitro and ex vivo models? Discrepancies (e.g., potent in vitro vs. weak ex vivo activity) may arise from bioavailability or metabolic stability issues. Mitigation strategies include:

- ADME Profiling : Microsomal stability assays (e.g., rat liver microsomes).

- Prodrug Design : Modifying the thioacetamide group to enhance membrane permeability .

Methodological Innovations

Advanced: What hybrid methodologies combine synthetic and computational workflows for derivative design?

Virtual Screening : Use QSAR models to predict bioactivity of derivatives (e.g., substituting phenyl groups with electron-withdrawing moieties).

High-Throughput Synthesis : Employ flow chemistry for rapid analog generation.

Crystallography-Driven Optimization : Adjust substituents to strengthen hydrogen bonds (e.g., replacing –OCH₃ with –NO₂ for enhanced COX-2 affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.